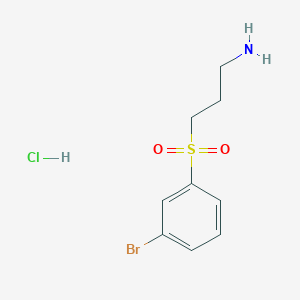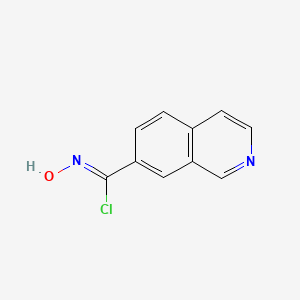
1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene
Overview
Description
1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H4BrF3. It is a pale-yellow to yellow-brown liquid that is used in various chemical reactions and research applications. The compound is characterized by the presence of a bromine atom, an ethynyl group, and a trifluoromethyl group attached to a benzene ring.
Preparation Methods
1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene can be synthesized through several methods. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions . Another method involves the use of N-methyl-2-pyrrolidone, copper iodide, and 2-fluorosulfonyl difluoroacetic acid under an argon atmosphere at 80°C .
Chemical Reactions Analysis
1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation Reactions: The ethynyl group can be oxidized to form different products.
Reduction Reactions: The compound can undergo reduction reactions to form alkenes or alkanes.
Trifluoromethylation: The trifluoromethyl group plays a significant role in pharmaceuticals and agrochemicals, and the compound can undergo radical trifluoromethylation reactions.
Scientific Research Applications
1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is used in the study of biological pathways and molecular interactions.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways. The compound can participate in various chemical reactions, such as the Suzuki–Miyaura coupling, where it acts as an electrophilic or nucleophilic reagent depending on the reaction conditions. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene can be compared with similar compounds such as:
1-Bromo-4-(trifluoromethyl)benzene: This compound has a bromine atom and a trifluoromethyl group attached to the benzene ring but lacks the ethynyl group.
1-Ethynyl-4-(trifluoromethyl)benzene: This compound has an ethynyl group and a trifluoromethyl group attached to the benzene ring but lacks the bromine atom.
2-Bromo-5-(trifluoromethyl)phenylacetylene: This compound has a similar structure but with different positions of the functional groups.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct reactivity and applications.
Properties
IUPAC Name |
1-bromo-2-ethynyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3/c1-2-6-5-7(9(11,12)13)3-4-8(6)10/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXYNSIBPRGWAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





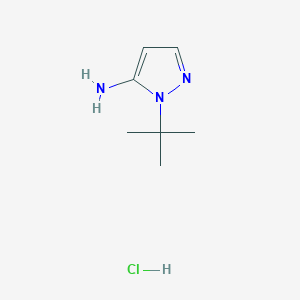
![[4-Chloro-2-(propan-2-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1412693.png)

![3-[2-(2-Amino-acetylamino)-3-(2-ethoxycarbonyl-ethoxy)-2-(2-ethoxycarbonyl-ethoxymethyl)-propoxy]-propionic acid ethyl ester](/img/structure/B1412695.png)
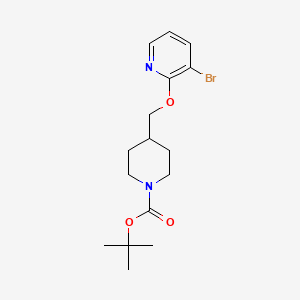
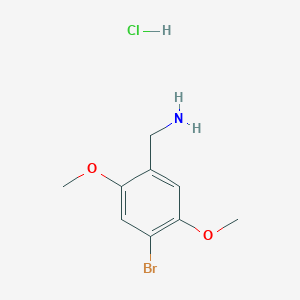
![Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl1,3,2-dioxaborolan-2-yl)benzoate](/img/structure/B1412700.png)
![4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester](/img/structure/B1412703.png)
![1-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-ethanone](/img/structure/B1412705.png)
